4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol
Overview
Description
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated purine moiety attached to a phenol ring, which is further substituted with a diethylaminomethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of purine to form 6-chloropurine. This intermediate is then reacted with a phenol derivative under specific conditions to introduce the phenolic group. The final step involves the introduction of the diethylaminomethyl group through a substitution reaction. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine ring.
Substitution: The chlorinated purine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol involves its interaction with specific molecular targets. The chlorinated purine moiety can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects. The diethylaminomethyl group enhances the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
4-(6-Chloropurin-9-yl)-2-(diethylaminomethyl)phenol can be compared with other similar compounds, such as:
6-Chloropurine riboside: This compound features a ribose sugar instead of a phenol ring, resulting in different biological properties.
4-[(6-Chloropurin-9-yl)methyl]benzenesulfonamide: The presence of a sulfonamide group in this compound imparts distinct chemical reactivity and biological activity.
3-(6-Chloropurin-9-yl)propanenitrile: The nitrile group in this compound affects its chemical stability and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
4-(6-chloropurin-9-yl)-2-(diethylaminomethyl)phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O.ClH/c1-3-21(4-2)8-11-7-12(5-6-13(11)23)22-10-20-14-15(17)18-9-19-16(14)22;/h5-7,9-10,23H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLITEDTUYFSFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C=NC3=C2N=CN=C3Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637910 | |
Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21268-13-3 | |
Record name | NSC114106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(6-Chloro-9H-purin-9-yl)-2-[(diethylamino)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40637910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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